

The Discovery and Development of CC-90010 (Trotabresib): A Technical Guide

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Compound of Interest

Compound Name: CC-90010

Cat. No.: B1574583

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An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

CC-90010, also known as Trotabresib, is a novel, orally bioavailable, and reversible small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.^[1] It is currently under development for the treatment of advanced solid tumors, including high-grade gliomas, and relapsed/refractory non-Hodgkin's lymphoma.^{[2][3]} This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and early clinical development of **CC-90010**, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Discovery and Preclinical Development

The development of **CC-90010** stemmed from the growing understanding of the role of epigenetic dysregulation in cancer.^[3] BET proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.^{[1][4]} This process is crucial for the expression of key oncogenes, including MYC.^[1]

CC-90010 was identified through screening efforts to discover potent and selective BET inhibitors with favorable pharmacological properties, including oral bioavailability and central nervous system (CNS) penetration.^[1] Preclinical studies have demonstrated its significant anti-proliferative activity in various cancer models.

Biochemical and Cellular Activity

CC-90010 exhibits potent inhibitory activity against BET bromodomains, with a higher affinity for BRD4. Its efficacy has been demonstrated in a range of cancer cell lines, particularly those of hematological and glial origin.

Table 1: In Vitro Inhibitory Activity of **CC-90010**

Target/Cell Line	Assay Type	IC50 Value	Reference
BRD4	Biochemical Assay	15.0 ± 6.6 nM	
Acute Myeloid Leukemia (AML)	Cell Proliferation	0.02 ± 0.006 μM	
Diffuse Large B-cell Lymphoma (DLBCL)	Cell Proliferation	0.10 ± 0.31 μM	
Glioblastoma Cells	Cell Proliferation	0.98 ± 1.06 μM	
Glioblastoma PDX Models	Anti-proliferative Activity	34 nM to 1608 nM	
Diffuse Midline Glioma (DMG) Cells	Cell Proliferation	0.6-7 μM	[2]

Preclinical Pharmacokinetics

Preclinical pharmacokinetic studies in rats and dogs have shown that **CC-90010** has low systemic clearance (approximately 5% to 13% of liver blood flow) and a volume of distribution suggesting good tissue penetration.[\[1\]](#) The oral bioavailability was found to be moderate to high in these species.[\[1\]](#)

Table 2: Preclinical Pharmacokinetic Parameters of **CC-90010**

Species	Administration	Key Findings	Reference
Sprague-Dawley Rats	Oral & IV	Low systemic clearance. Volume of distribution suggests tissue penetration.	[1]
Beagle Dogs	Oral & IV	Low systemic clearance. Volume of distribution suggests tissue penetration.	[1]

In Vivo Efficacy in Xenograft Models

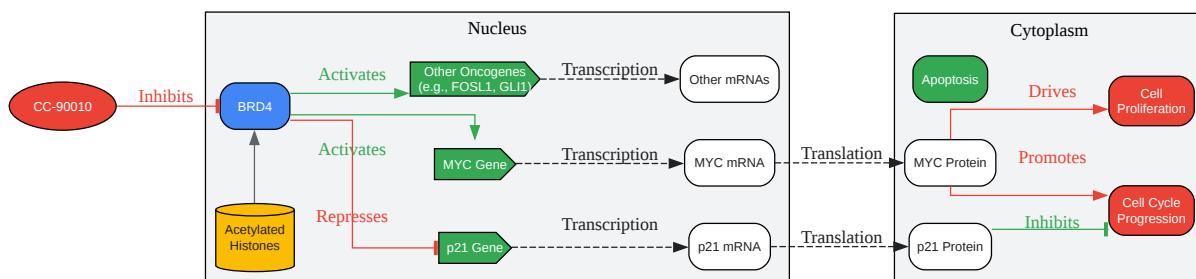
CC-90010 has demonstrated significant anti-tumor activity in various patient-derived xenograft (PDX) models, most notably in glioblastoma.[\[5\]](#) It has shown efficacy both as a monotherapy and in combination with standard-of-care agents like temozolomide. The ability of **CC-90010** to penetrate the blood-brain barrier is a key feature contributing to its activity in brain tumor models.[\[1\]](#)

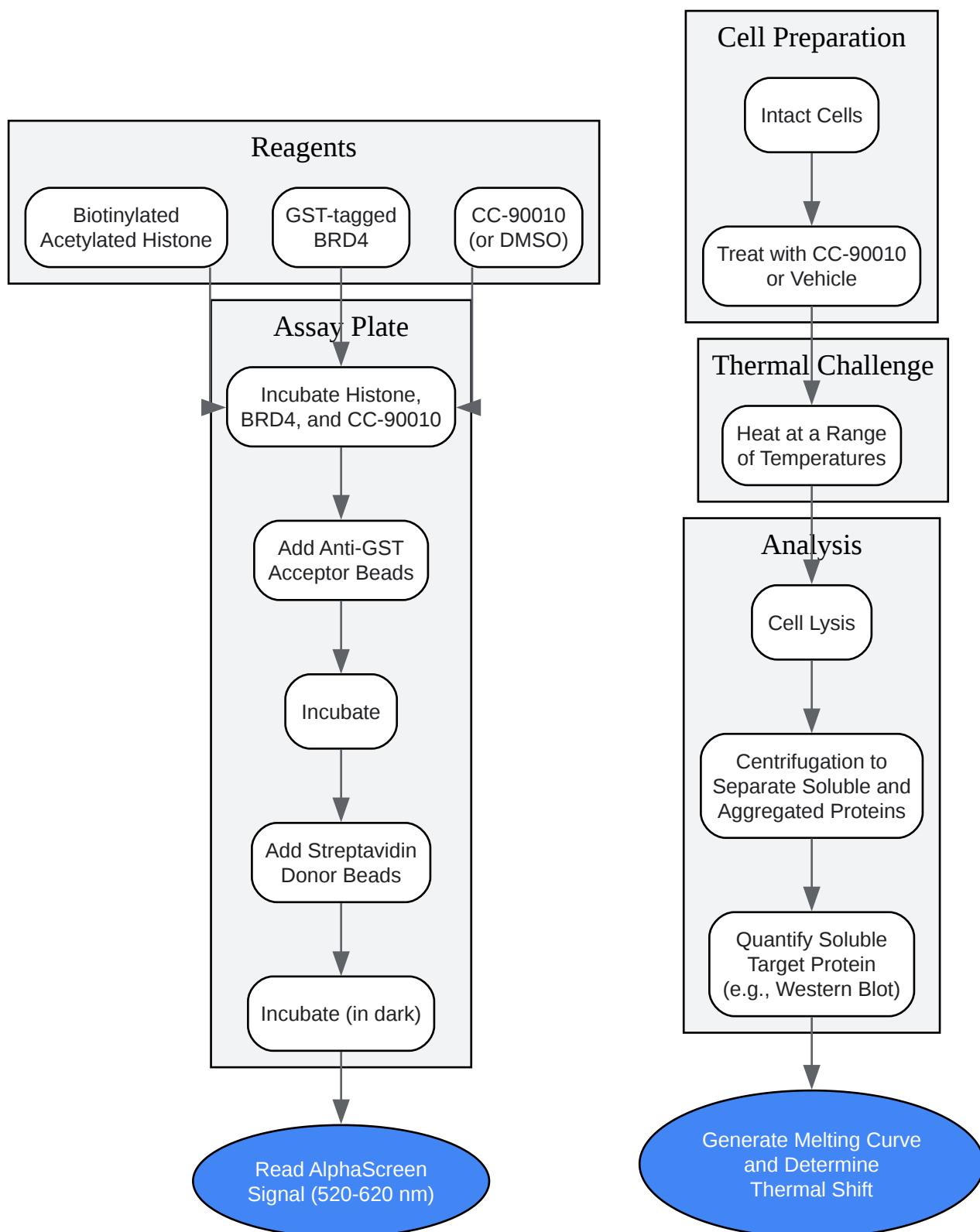
Mechanism of Action

CC-90010 exerts its anti-cancer effects by competitively binding to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin.[\[1\]](#) This leads to the transcriptional repression of BET-dependent genes, including critical oncogenes and cell cycle regulators.

Signaling Pathway

The primary mechanism of action of **CC-90010** involves the disruption of the BRD4-MYC axis. [\[1\]](#) BRD4 is a key activator of MYC transcription. By inhibiting BRD4, **CC-90010** leads to a rapid downregulation of MYC mRNA and protein levels. This, in turn, affects a multitude of downstream cellular processes.



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